

5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Iodo-dCTP

Cat. No.: B15602304

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CAS Number: 31747-59-8

This in-depth technical guide provides a comprehensive overview of 5-Iodo-2'-deoxycytidine-5'-triphosphate (**5-Iodo-dCTP**), a halogenated analog of deoxycytidine triphosphate. Designed for researchers, scientists, and professionals in drug development, this document details the core properties, applications, and relevant experimental methodologies associated with this modified nucleotide.

Core Properties and Specifications

5-Iodo-dCTP is a valuable tool in molecular biology, primarily utilized as a substrate for DNA polymerases. The introduction of an iodine atom at the 5-position of the pyrimidine ring offers a site for further chemical modification and a heavy atom for crystallographic studies.

Physicochemical and Spectroscopic Data

The key quantitative data for **5-Iodo-dCTP** are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Reference |
|-------------------|---|---|
| CAS Number | 31747-59-8 | [1] [2] |
| Molecular Formula | C ₉ H ₁₅ IN ₃ O ₁₃ P ₃ (free acid) | [1] [2] |
| Molecular Weight | 593.05 g/mol (free acid) | [1] [2] |
| Exact Mass | 592.89 g/mol (free acid) | [1] [2] |

| Property | Value | Conditions | Reference |
|----------------------------------|---|------------------|---|
| Purity | ≥ 95% | HPLC | [1] [2] |
| Form | Solution in water | - | [1] [2] |
| Color | Colorless to slightly yellow | - | [1] [2] |
| Concentration | 10 mM - 11 mM | - | [1] [2] |
| pH | 7.5 ± 0.5 | - | [1] [2] |
| λ _{max} | 293 nm | Tris-HCl, pH 7.5 | [1] [2] |
| Molar Extinction Coefficient (ε) | 5.7 L mmol ⁻¹ cm ⁻¹ | Tris-HCl, pH 7.5 | [1] [2] |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of **5-Iodo-dCTP**.

| Condition | Recommendation | Duration | Reference |
|---------------------|---------------------|---------------------------|---|
| Long-term Storage | -20°C | 12 months from delivery | [1] [2] |
| Shipping | Gel packs | - | [1] [2] |
| Short-term Exposure | Ambient temperature | Up to 1 week (cumulative) | [1] [2] |

Applications in Research and Development

5-Iodo-dCTP serves as a versatile tool in various molecular biology applications, primarily leveraging its ability to be incorporated into DNA by DNA polymerases.[\[3\]](#)

- **Enzymatic Synthesis of Modified DNA:** It is a good substrate for various DNA polymerases, allowing for the site-specific introduction of an iodinated base into a DNA strand.[\[3\]](#)
- **Precursor for Post-Synthesis Modification:** The iodine atom provides a reactive handle for post-synthetic modifications of DNA through cross-coupling reactions such as Sonogashira and Stille couplings. This enables the attachment of a wide range of functionalities, including fluorophores, biotin, and other reporter groups.
- **X-ray Crystallography:** The heavy iodine atom can aid in solving the phase problem in X-ray crystallography of DNA-protein complexes.
- **Development of Nuclease-Resistant DNA:** While the 5-iodo modification itself offers some nuclease resistance, it has been used as a precursor to synthesize other modified nucleotides with enhanced stability against exonucleases.[\[1\]](#)

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **5-Iodo-dCTP**. These protocols are derived from established methods for modified nucleotides and should be optimized for specific experimental contexts.

Enzymatic Incorporation of 5-Iodo-dCTP into DNA via Primer Extension

This protocol outlines a typical primer extension reaction to incorporate **5-Iodo-dCTP** at specific sites in a DNA strand.

Materials:

- **5-Iodo-dCTP** solution (10 mM)
- Template DNA containing a target sequence

- Primer (5'-labeled with a fluorescent dye or radioisotope for detection)
- Natural dNTPs (dATP, dGTP, dTTP)
- DNA Polymerase (e.g., T7 DNA Polymerase, Klenow Fragment)
- 10x DNA Polymerase Reaction Buffer
- Nuclease-free water
- Stop solution (e.g., 95% formamide, 20 mM EDTA)

Procedure:

- **Annealing:** In a microcentrifuge tube, prepare a mixture of the template DNA (1.5 pmol) and the labeled primer (1 pmol) in 1x DNA polymerase reaction buffer. The final volume should be around 10 μ L. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
- **Reaction Setup:** On ice, prepare the reaction mixture by adding the following components in order:
 - Annealed template-primer mix: 10 μ L
 - 10x DNA Polymerase Reaction Buffer: 2 μ L
 - dNTP mix (containing dATP, dGTP, dTTP at a final concentration of 100 μ M each): variable volume
 - **5-Iodo-dCTP** (final concentration of 10-100 μ M): variable volume
 - DNA Polymerase (1-2 units): 1 μ L
 - Nuclease-free water: to a final volume of 20 μ L
- **Incubation:** Incubate the reaction at the optimal temperature for the chosen DNA polymerase (e.g., 37°C for Klenow Fragment) for 15-60 minutes.

- Termination: Stop the reaction by adding an equal volume of stop solution.
- Analysis: Denature the DNA by heating at 95°C for 5 minutes and then place it on ice. Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography or fluorescence imaging. Successful incorporation will be indicated by a band shift corresponding to the extended primer.

Post-Synthetic Modification of 5-Iodo-dCTP Incorporated DNA via Sonogashira Coupling

This protocol describes a general procedure for the palladium-catalyzed Sonogashira cross-coupling reaction to attach a terminal alkyne to the iodinated cytosine base within a DNA strand.

Materials:

- DNA containing incorporated 5-Iodo-deoxycytidine
- Terminal alkyne derivative (e.g., a fluorescently tagged alkyne)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
- Copper(I) iodide (CuI)
- Amine base (e.g., triethylamine or diisopropylethylamine)
- Anhydrous, deoxygenated solvent (e.g., DMF or a mixture of toluene and triethylamine)

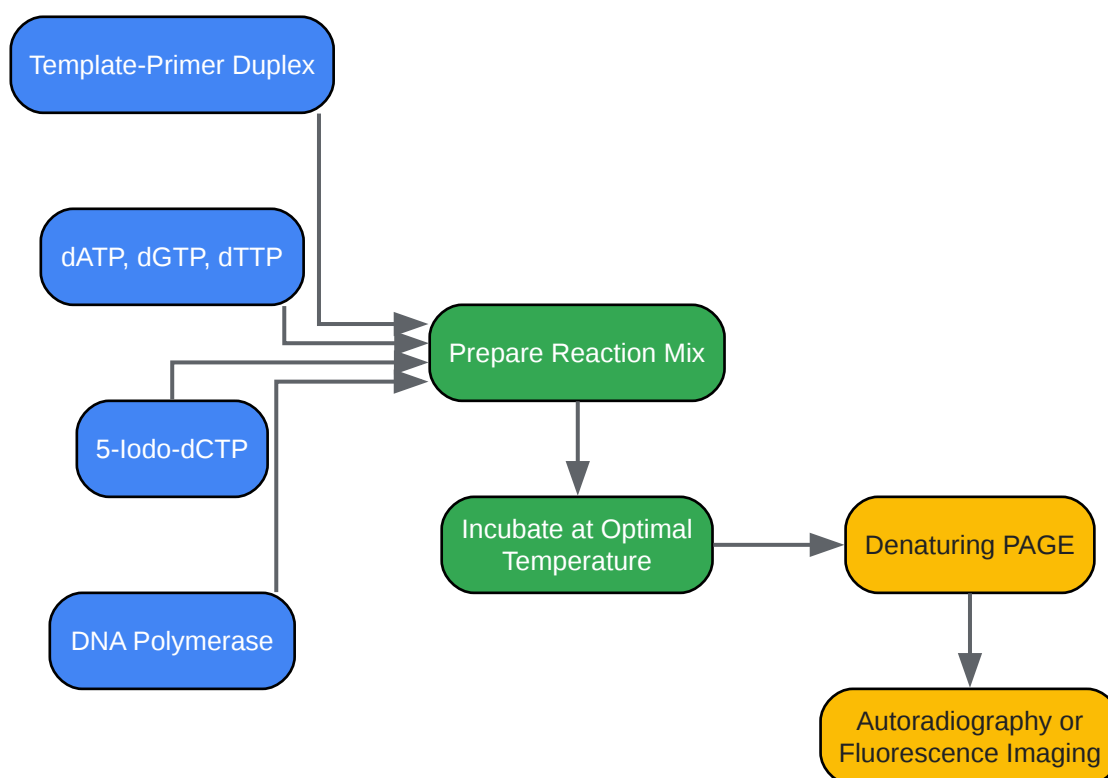
Procedure:

- Reaction Setup: In a reaction vessel, dissolve the DNA containing 5-Iodo-deoxycytidine in the anhydrous, deoxygenated solvent.
- Addition of Reagents: To the DNA solution, add the terminal alkyne (1.5-2 equivalents), the palladium catalyst (5-10 mol%), CuI (10-20 mol%), and the amine base. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

- Incubation: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 30-50°C) for 2-16 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
- Purification: Upon completion, the modified DNA can be purified from the catalyst and excess reagents using standard methods for DNA purification, such as ethanol precipitation or size-exclusion chromatography.

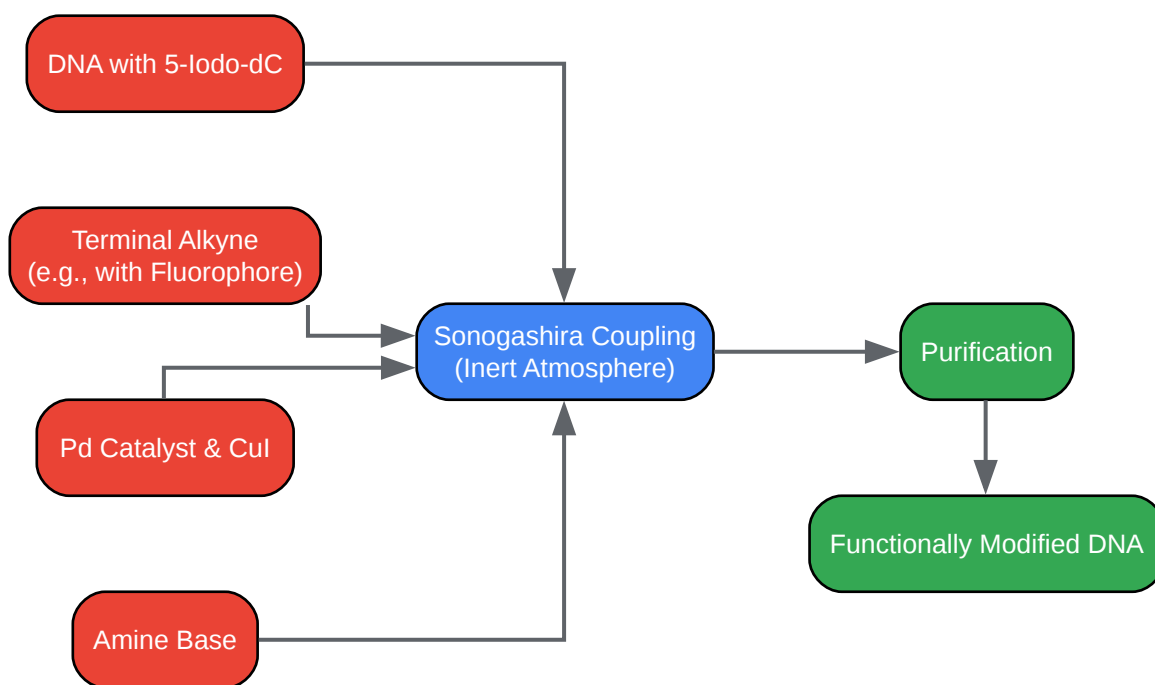
Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving **5-Iodo-dCTP**.



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Caption: Workflow for the enzymatic incorporation of **5-Iodo-dCTP** into DNA.



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Caption: Workflow for post-synthetic modification of iodinated DNA via Sonogashira coupling.

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